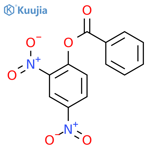

- Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide, Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

Cas no 93-99-2 (Phenyl benzoate)

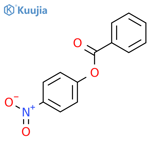

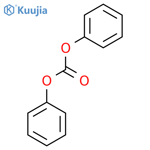

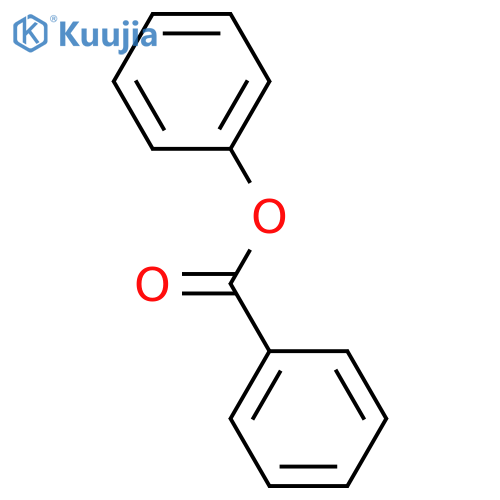

Phenyl benzoate structure

商品名:Phenyl benzoate

Phenyl benzoate 化学的及び物理的性質

名前と識別子

-

- Phenyl benzoate

- diphenylcarboxylate

- Benzoic acid phenyl

- Phenyl benzoate,Benzoic acid phenyl ester

- benzenecarboxylic acid phenyl ester

- EINECS 202-293-2

- Benzoic Acid Phenyl Ester

- phenol, benzoate

- Benzoic acid, phenyl ester

- Benzoic acid,phenyl ester

- PHENYLBENZOATE

- MLS002608016

- Phenyl benzoate, 99%

- B8A3WVZ590

- FCJSHPDYVMKCHI-UHFFFAOYSA-N

- DSSTox_RID_82744

- DSSTox_CID_28185

- DSSTox_GSID_48210

- WLN: RVOR

- Phenol, benzoate (7CI)

- bmse010254

- NSC 37086

- Phenoxy phenyl ketone

- Phenyl ester benzoic acid

-

- MDL: MFCD00003072

- インチ: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

- InChIKey: FCJSHPDYVMKCHI-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)OC1C=CC=CC=1

- BRN: 1566346

計算された属性

- せいみつぶんしりょう: 198.06800

- どういたいしつりょう: 198.068079557 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- ぶんしりょう: 198.22

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26.3

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色角柱状結晶。草叶油の匂いがします。

- 密度みつど: 1.235

- ゆうかいてん: 68.0 to 72.0 deg-C

- ふってん: 298-299 °C(lit.)

- フラッシュポイント: 298-299°C

- 屈折率: 1.5954 (estimate)

- ようかいど: alcohol: freely soluble (hot)

- すいようせい: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.

- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.

- PSA: 26.30000

- LogP: 2.90580

- マーカー: 7275

- じょうきあつ: 0.00 mmHg

- ようかいせい: 熱エタノールに溶けやすく、冷エタノールとエーテルに微溶解し、水に溶けない。

Phenyl benzoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-38

- セキュリティの説明: S22-S24/25

- RTECS番号:DH6299500

-

危険物標識:

- TSCA:Yes

- リスク用語:R22; R38

Phenyl benzoate 税関データ

- 税関コード:2916310090

- 税関データ:

中国税関コード:

2916310090概要:

2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Phenyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-25G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 25g |

¥235.00 | 2024-04-15 | |

| Enamine | EN300-82943-0.25g |

phenyl benzoate |

93-99-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82943-2.5g |

phenyl benzoate |

93-99-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| Alichem | A019098871-500g |

Phenyl benzoate |

93-99-2 | 95% | 500g |

$383.16 | 2023-08-31 | |

| TRC | P335060-25000mg |

Phenyl Benzoate |

93-99-2 | 25g |

$69.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-250691-5 g |

Phenyl benzoate, |

93-99-2 | 5g |

¥150.00 | 2023-07-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-500G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 500g |

¥1490.00 | 2024-04-15 | |

| Enamine | EN300-82943-5.0g |

phenyl benzoate |

93-99-2 | 95.0% | 5.0g |

$21.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142719-5G |

Phenyl benzoate |

93-99-2 | 5g |

¥326.86 | 2023-12-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047054-25g |

Phenyl benzoate |

93-99-2 | 98% | 25g |

¥74.00 | 2024-04-25 |

Phenyl benzoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 20 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) , 3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ; 100 psi, rt → 120 °C; 6 h, 120 °C

リファレンス

- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions, RSC Advances, 2016, 6(82), 78826-78837

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 15 - 20 h, 80 °C

リファレンス

- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate, Organic Letters, 2012, 14(12), 3100-3103

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 5 min, 0 °C

リファレンス

- O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions, Synthetic Communications, 2012, 42(6), 921-931

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrazine

リファレンス

- Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods, Tetrahedron, 1982, 38(24), 3775-81

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Trifluoroacetic anhydride , Sodium percarbonate Solvents: Dichloromethane

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

リファレンス

- New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

合成方法 11

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 30 min, 20 °C

リファレンス

- Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide, Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Catalysts: Sodium tert-butoxide Solvents: Toluene ; 24 h, 150 °C; 150 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters, Science China: Chemistry, 2021, 64(1), 66-71

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium Solvents: Dimethylformamide ; 23 h, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid , Water Solvents: Chloroform ; 8 h, rt

リファレンス

- Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel, Synthetic Communications, 2008, 38(12), 2037-2042

合成方法 18

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Phenol ; 8 h, 1 atm, 80 °C

リファレンス

- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ; rt → 120 °C; 6 h, 100 psi, 120 °C

リファレンス

- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,

Phenyl benzoate Raw materials

- Phenyl trifluoromethanesulfonate

- 4-Nitrophenyl benzoate

- Iodobenzene

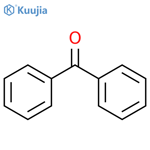

- Benzophenone

- Phenol, 2,4-dinitro-,1-benzoate

- Phenyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate

- Diphenyl carbonate

- Phenyl formate

- Sodium phenoxide

- phenol;potassium salt

- Benzoic anhydride

- Benzoyl chloride

- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester

Phenyl benzoate Preparation Products

Phenyl benzoate サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:93-99-2)Phenyl benzoate

注文番号:sfd18416

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93-99-2) 苯甲酸苯酯

注文番号:LE2621033

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93-99-2)Phenyl benzoate

注文番号:LE4984

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

Phenyl benzoate 関連文献

-

Yasser Hussein Eissa Mohammed,Shaukath Ara Khanum Med. Chem. Commun. 2018 9 639

-

2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr

-

Nanthini Rajendran,Kiruthigadevi Kamaraj,Saranya Janakiraman,Mary Saral,Pierre H. Dixneuf,Charles Beromeo Bheeter RSC Adv. 2023 13 14958

-

Dominic Kramer,Heino Finkelmann Soft Matter 2011 7 1861

-

Kripa Keerthi,Kent S. Gates Org. Biomol. Chem. 2007 5 1595

93-99-2 (Phenyl benzoate) 関連製品

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 744-45-6(Diphenyl isophthalate)

- 93-44-7(naphthalen-2-yl benzoate)

- 94-30-4(Ethyl 4-methoxybenzoate)

- 120-51-4(Benzyl benzoate)

- 115-86-6(Triphenyl phosphate)

- 121-98-2(Methyl 4-methoxybenzoate)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93-99-2)Phenyl benzoate

清らかである:99%

はかる:500g

価格 ($):194.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-99-2)Phenyl benzoate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ